Deoxyribonucleic acid
Overview
Description
Mechanism of Action
Target of Action
Deoxyribonucleic acid (DNA) is a molecule that contains the biological instructions that make each species unique . DNA’s primary targets are the cells of an organism. It controls all the chemical changes that take place in cells .
Mode of Action
The synthesis of DNA is controlled by an enzyme called DNA polymerase . A nucleoside triphosphate containing adenine (A), guanine (G), cytosine ©, or thymine (T) uses the −OH group at the 3’ position of deoxyribose to attack the α-phosphorous of the triphosphate group at the 5’ position of the next nucleoside in an SN2 mechanism . This results in a phosphodiester linkage between the 3’ position of the first and 5’ position of the second nucleotide, and a pyrophosphate (diphosphate) is eliminated .
Biochemical Pathways
The unusual complexity of the only pathway leading to DNA precursors, enzymatic reduction of ribonucleotides, is essential for understanding the DNA synthesis phase of a cell . The process involves flexible nucleotide-protein interactions, dithiols as reductant, transition metals (Mn, Fe, Co) for catalysis, and radical intermediates .
Pharmacokinetics
Observing the pre- and post-signs of drug-DNA interaction provides good evidence for the interaction mechanism to be elucidated .
Result of Action
The action of DNA results in the transmission of genetic information from one cell to another, or from one generation to the next . The action of DNase occurs in three phases. The initial phase introduces multiple nicks in the phosphodiester backbone. The second phase produces acid-soluble nucleotides. The third phase, which is the terminal phase, consists of the reduction of oligonucleotides, causing a hyperchromic shift in the UV data .
Action Environment
The action of DNA can be influenced by environmental factors. For instance, DNA has been found to adsorb to soil iron (oxyhydr-)oxides, which could potentially influence its action . Additionally, the pH of the environment can influence the activity of DNA, as certain DNA-related enzymes, such as DNase, have optimal activity at specific pH levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Deoxyribonucleic acid can be synthesized artificially through various methods. One common method is the polymerase chain reaction (PCR), which amplifies specific DNA sequences using DNA polymerase enzymes. Another method is gene synthesis, where DNA sequences are assembled de novo without a template .
Industrial Production Methods: Industrial production of this compound often involves the extraction of DNA from biological samples. This can be done using solution-based or solid-phase extraction methods. Solution-based methods involve the use of organic solvents and salts to precipitate DNA, while solid-phase methods use silica columns or magnetic beads to bind and purify DNA .
Chemical Reactions Analysis
Types of Reactions: Deoxyribonucleic acid undergoes various chemical reactions, including hydrolysis, oxidation, and alkylation. Hydrolysis can break down DNA into its constituent nucleotides, while oxidation can cause damage to the DNA structure. Alkylation involves the addition of alkyl groups to DNA bases, which can lead to mutations .
Common Reagents and Conditions: Common reagents used in DNA reactions include enzymes like DNA polymerase for synthesis, restriction enzymes for cutting DNA, and ligases for joining DNA fragments. Conditions such as temperature, pH, and the presence of metal ions can significantly affect these reactions .
Major Products: The major products of DNA reactions depend on the type of reaction. For example, hydrolysis produces nucleotides, while oxidation can result in various DNA lesions. Alkylation can lead to the formation of adducts that may cause mutations .
Scientific Research Applications
Deoxyribonucleic acid has a wide range of applications in scientific research:
Chemistry: DNA is used in the study of molecular interactions and the development of new chemical sensors.
Biology: It is fundamental in genetics, genomics, and evolutionary studies.
Medicine: DNA is crucial for genetic testing, gene therapy, and the development of personalized medicine.
Industry: DNA is used in biotechnology for the production of recombinant proteins, biofuels, and genetically modified organisms .
Properties
IUPAC Name |
[5-amino-2-[[[5-amino-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl] (5-amino-3-hydroxyoxolan-2-yl)methyl hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31N3O13P2/c16-13-1-7(20)11(28-13)5-25-32(21,22)31-9-3-15(18)29-12(9)6-26-33(23,24)30-8-2-14(17)27-10(8)4-19/h7-15,19-20H,1-6,16-18H2,(H,21,22)(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBASQCACWFTGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N)COP(=O)(O)OC2CC(OC2COP(=O)(O)OC3CC(OC3CO)N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31N3O13P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20864161 | |
Record name | 5-Amino-2-({[{[5-amino-2-(hydroxymethyl)oxolan-3-yl]oxy}(hydroxy)phosphoryl]oxy}methyl)oxolan-3-yl (5-amino-3-hydroxyoxolan-2-yl)methyl hydrogen phosphate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20864161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | Deoxyribonucleic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13634 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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